

Methyl 11-oxo-9-undecenoate: Application Notes and Experimental Protocols for Researchers

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Compound of Interest

Compound Name: Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917

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Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester identified as a constituent in a variety of natural sources, including plants, marine organisms, and microorganisms.[1][2][3] Current experimental data suggests its association with several biological activities, primarily observed in studies of crude extracts containing this compound. While research on the isolated pure compound is limited, its presence in extracts with demonstrated therapeutic potential makes it a molecule of interest for drug discovery and development professionals.

These application notes provide an overview of the experimental contexts in which **Methyl 11-oxo-9-undecenoate** has been studied and detail the protocols used to evaluate the biological activities of the extracts in which it is found.

Application Notes

The experimental uses of **Methyl 11-oxo-9-undecenoate** are inferred from the biological activities of the natural extracts in which it is a component. These potential applications include:

- **Cholesterol-Lowering Agent:** Computational docking studies have identified **Methyl 11-oxo-9-undecenoate** as a potential inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[4] This suggests a possible application as a hypolipidemic agent.

- Antimicrobial and Antibiofilm Agent: The compound has been identified in methanolic extracts of the clam *Paratapes undulatus* and ethanolic extracts of *Cochlospermum tinctorium*, both of which have demonstrated significant antibacterial and antibiofilm activities against pathogenic microbial strains.[1] It has also been found in extracts of *Morinda lucida* with antifungal properties.[2]
- Antioxidant: **Methyl 11-oxo-9-undecenoate** is a component of extracts from *Paratapes undulatus* and *Vitex negundo* that have shown antioxidant capabilities.[1][3]
- Anti-proliferative Agent: Leaf extracts of *Vitex negundo*, containing **Methyl 11-oxo-9-undecenoate**, have exhibited anti-proliferative effects on human ovarian cancer cell lines.[3]

It is important to note that the specific contribution of **Methyl 11-oxo-9-undecenoate** to these observed biological activities has not been definitively established through studies on the isolated compound. Future research should focus on the synthesis or isolation of this molecule to elucidate its precise pharmacological profile.

Data Presentation

The following tables summarize the quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses of various natural extracts where **Methyl 11-oxo-9-undecenoate** has been identified.

Table 1: GC-MS Data for **Methyl 11-oxo-9-undecenoate** in Various Natural Extracts

Source Organism	Extract Type	Retention Time (min)	Relative Abundance (%)	Reference
Cochlospermum planchonii/tinctorium	Ethanollic	15.469	0.09	[4]
Streptomyces sp. VITGV100	Crude Extract	25.522	2.60	[5]
Paratapes undulatus	Methanolic	38.29	0.19	[1]
Vitex negundo	Acetone/Methanol	5.981	0.84	[3]
Morinda lucida	Hexane	Not Specified	3.0579	[2]

Experimental Protocols

The following are detailed protocols for the extraction of natural materials containing **Methyl 11-oxo-9-undecenoate** and the subsequent evaluation of their biological activities.

Protocol 1: Extraction of Bioactive Compounds from Paratapes undulatus Clams

This protocol describes the methanolic extraction of soft tissues from the clam Paratapes undulatus.[\[1\]](#)

Materials:

- Soft bodies of Paratapes undulatus
- Methanol
- Homogenizer
- Rotary evaporator

Procedure:

- Homogenize 250 g of the collected soft bodies.
- Extract the homogenized tissue four times with 2 L of methanol at room temperature ($25^{\circ}\text{C} \pm 2^{\circ}\text{C}$).
- Combine the methanolic extracts.
- Concentrate the combined extract using a rotary evaporator to yield the crude methanolic extract.

Protocol 2: Antibacterial Activity Assay (Disc Diffusion Method)

This protocol is used to determine the antibacterial activity of the obtained extract.

Materials:

- Crude extract
- Pathogenic bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*)
- Mueller Hinton agar medium
- Sterile petri plates
- Sterile filter paper discs
- Incubator

Procedure:

- Prepare Mueller Hinton agar plates.
- Seed the agar plates with a 24-hour old culture of the selected bacterial strain.
- Impregnate sterile filter paper discs with the crude extract at a known concentration.

- Place the impregnated discs on the surface of the seeded agar plates.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition around each disc.

Protocol 3: Antioxidant Activity (DPPH Free Radical Scavenging Assay)

This protocol evaluates the antioxidant potential of the extract.^[1]

Materials:

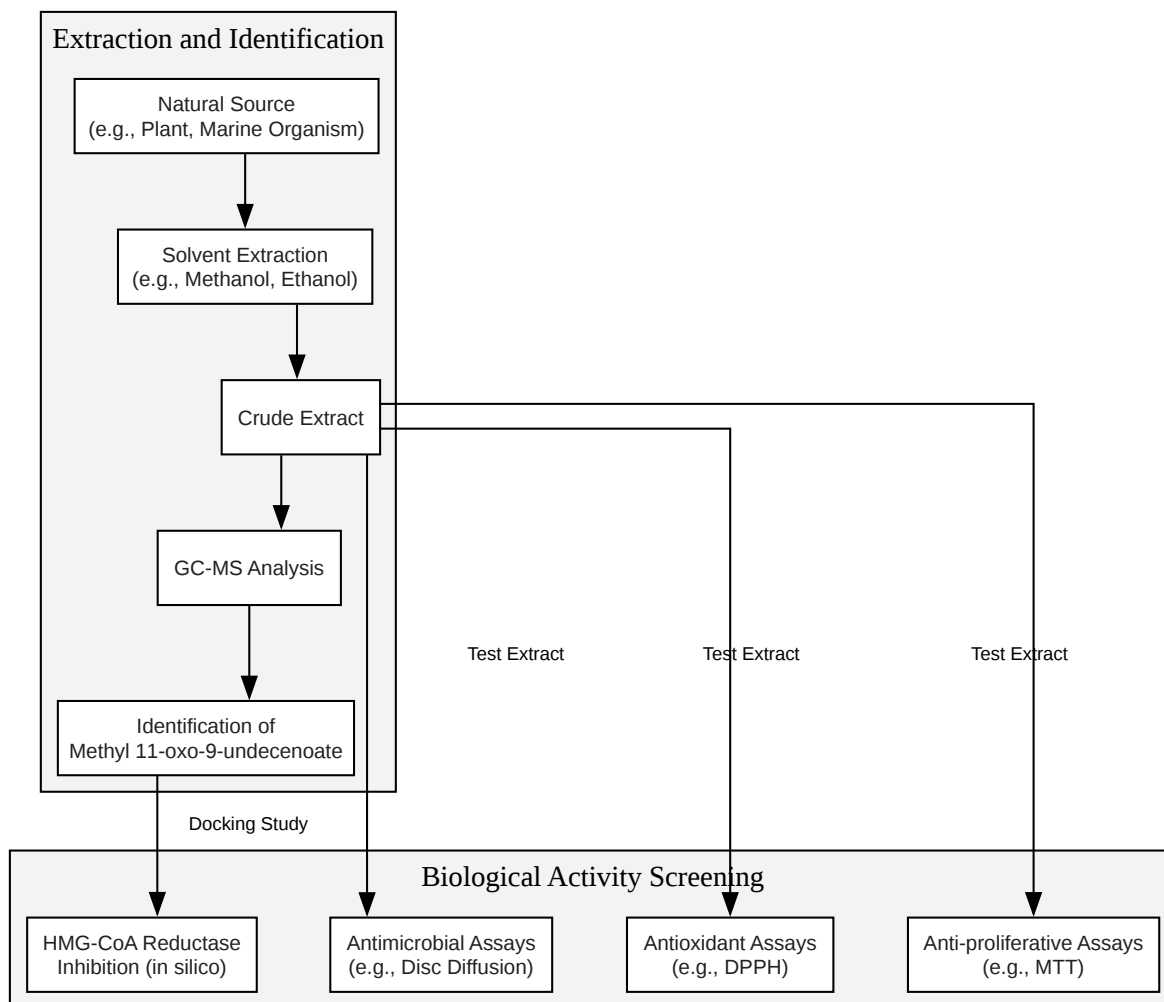
- Crude extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mmol/l in methanol)
- Methanol
- UV-Vis spectrophotometer

Procedure:

- Prepare serial dilutions of the crude extract in methanol.
- Mix 1.5 ml of each extract dilution with 1.5 ml of the DPPH solution.
- Use a mixture of 1.5 ml of methanol and 1.5 ml of DPPH solution as the control.
- Incubate the mixtures in the dark at 37°C for 20 minutes.
- Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

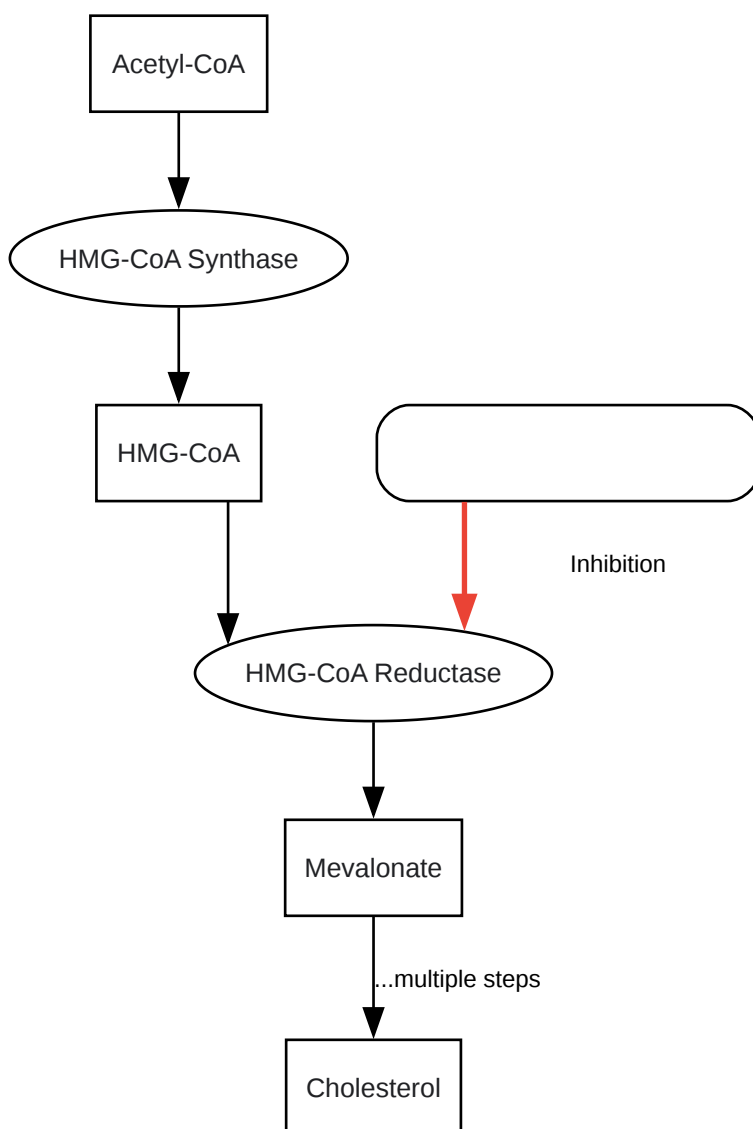
Visualizations

Signaling Pathways and Workflows



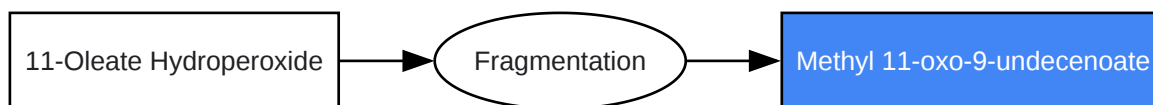
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Caption: Workflow for the study of **Methyl 11-oxo-9-undecenoate** from natural sources.



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Caption: Putative mechanism of action for **Methyl 11-oxo-9-undecenoate**.



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Caption: Formation of **Methyl 11-oxo-9-undecenoate** from lipid peroxidation.[6]

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